molecular formula C13H16O2 B1327483 Cyclopropyl 2-(2-methoxyphenyl)ethyl ketone CAS No. 898774-25-9

Cyclopropyl 2-(2-methoxyphenyl)ethyl ketone

Cat. No. B1327483
M. Wt: 204.26 g/mol
InChI Key: JSJAOBADZGAESM-UHFFFAOYSA-N
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Description

Cyclopropyl 2-(2-methoxyphenyl)ethyl ketone is a compound that can be associated with various chemical reactions and syntheses. While the specific compound is not directly mentioned in the provided papers, we can infer its properties and reactivity by examining similar compounds discussed in the literature.

Synthesis Analysis

The synthesis of cyclopropyl ketones can be approached through several methods. One such method is the cyclopropanation of α,β-unsaturated N-methoxy-N-methyl amides, which yields cyclopropyl amides that can be further transformed into cyclopropyl ketones by the addition of organometallic reagents . Another approach involves the use of cyclopropenyl ketones as reactive dienophiles in Diels-Alder reactions, which can be followed by reductive opening to produce compounds with quaternary stereogenic centers .

Molecular Structure Analysis

Cyclopropyl ketones, such as the one , typically have a three-membered cyclopropane ring attached to a carbonyl group. The molecular structure of cyclopropyl ketones can be elucidated using NMR, as demonstrated in the study of enamines derived from cyclopropyl ketones . The vinylcyclopropane structure of these enamines was confirmed, which provides insight into the structural aspects of cyclopropyl ketones.

Chemical Reactions Analysis

Cyclopropyl ketones participate in various chemical reactions. For instance, they can act as initiators in the cationic polymerization of N-vinylcarbazole, as shown by the use of ethyl 1-cyano-2-(p-methoxyphenyl)cyclopropanecarboxylate . Additionally, cyclopropyl ethers of p-quinols, which are structurally related to cyclopropyl ketones, undergo thermal and photochemical rearrangements leading to different spirocyclic ketones .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopropyl ketones can be inferred from related compounds. For example, the reactivity of cyclopropenyl ketones in Diels-Alder reactions suggests that cyclopropyl ketones may also exhibit high reactivity towards dienes . The enamines derived from cyclopropyl ketones are stable enough to be characterized by NMR, indicating that the ketones themselves are likely to be isolable and characterizable . Furthermore, the synthesis of cyclopropyl acetic acid ethyl esters from cyclopropyl alkyl ketones involves the use of lead (IV) acetate, suggesting that cyclopropyl ketones can be transformed into various functional groups .

Scientific Research Applications

Oxygen Acidity and Radical Reactivity

The reactivity of cyclopropyl(4-methoxyphenyl)phenylmethanol and its radical cations in acidic and basic solutions has been studied, revealing insights into the oxygen acidity and radical behaviors. In acidic solutions, low reactivity toward fragmentation is observed due to the presence of aryl and cyclopropyl groups that would produce relatively unstable carbon-centered radicals upon cleavage. However, in basic solutions, the radical cations exhibit oxygen acidity, leading to the formation of 1,1-diarylalkoxyl radicals. These radicals undergo a water-induced competition between O-neophyl shift and C-cyclopropyl beta-scission, forming products like cyclopropyl phenyl ketone and cyclopropyl(4-methoxyphenyl) ketone (Bietti, Fiorentini, Pèrez Pato, & Salamone, 2006).

Electron Donor Ability in Gold Complexes

A gold cyclopropyl(methoxy)carbene complex was analyzed through X-ray analysis, indicating that electron donation from the (P)Au fragment to the C1 atom is comparable to that provided by a cyclopropyl group. This study highlights the electron donor ability of gold phosphine fragments in gold carbene complexes, showcasing an important aspect of the cyclopropyl(methoxy)carbene structure (Brooner & Widenhoefer, 2014).

Synthesis of Cyclopropane Acetic Acid Ethyl Esters

Cyclopropane acetic acid ethyl esters have been synthesized from cyclopropyl alkyl ketones using lead (IV) acetate, showcasing a convenient method for the preparation of these compounds. This research provides a novel synthetic route and contributes to the chemistry of cyclopropyl compounds (Nongkhlaw, Nongrum, Nongkynrih, Mathew Vattakunnel, & Myrboh, 2005).

Palladium-catalysed Direct Arylation

The direct arylation of a thiophene bearing a cyclopropyl ketone group at C2 was achieved using palladium catalysis. This process proceeds regioselectively at C5 without decomposition of the cyclopropyl ketone substituent, offering a valuable method for the functionalization of thiophene derivatives (Beladhria et al., 2013).

properties

IUPAC Name

1-cyclopropyl-3-(2-methoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c1-15-13-5-3-2-4-11(13)8-9-12(14)10-6-7-10/h2-5,10H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSJAOBADZGAESM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCC(=O)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00644206
Record name 1-Cyclopropyl-3-(2-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00644206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopropyl 2-(2-methoxyphenyl)ethyl ketone

CAS RN

898774-25-9
Record name 1-Cyclopropyl-3-(2-methoxyphenyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898774-25-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Cyclopropyl-3-(2-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00644206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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